

Comparative Analysis of VMAT2 Inhibitor Research Findings for Tardive Dyskinesia

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Compound of Interest		
Compound Name:	NBI-961	
Cat. No.:	B12368662	Get Quote

Disclaimer: No public research findings for a compound designated "NBI-961" are available. This guide has been developed using publicly accessible data for NBI-98854 (valbenazine), a selective vesicular monoamine transporter 2 (VMAT2) inhibitor developed by Neurocrine Biosciences. It is presumed that "NBI-961" may be an internal, preclinical, or alternative designation for valbenazine or a closely related compound. This document compares the research findings for valbenazine with another VMAT2 inhibitor, deutetrabenazine, to provide a framework for evaluating reproducibility and performance.

This guide provides a comparative overview of the clinical research findings for two prominent VMAT2 inhibitors used in the treatment of tardive dyskinesia (TD): valbenazine (NBI-98854) and deutetrabenazine. The objective is to present the key experimental data, methodologies, and mechanisms of action in a structured format to aid researchers, scientists, and drug development professionals in assessing the reproducibility and comparative efficacy of these compounds.

Mechanism of Action: VMAT2 Inhibition

Both valbenazine and deutetrabenazine share a primary mechanism of action: the reversible inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein in the central nervous system responsible for packaging monoamines, such as dopamine, into presynaptic vesicles for subsequent release into the synapse.[3][4] By inhibiting VMAT2, these drugs reduce the uptake of dopamine into synaptic vesicles, leading to its degradation in the cytoplasm and a decrease in the amount of dopamine released from the nerve terminal.[1][5]



This modulation of dopamine signaling is believed to alleviate the hyperkinetic involuntary movements characteristic of tardive dyskinesia, which are thought to result from dopamine receptor hypersensitivity.[1][6]

Valbenazine is a prodrug that is metabolized to its active form, [+]- α -dihydrotetrabenazine.[1][7] Deutetrabenazine is a deuterated form of tetrabenazine, a modification that extends the half-life of its active metabolites, allowing for lower and less frequent dosing compared to its predecessor, tetrabenazine.[8][9]

Caption: Mechanism of VMAT2 Inhibition by Valbenazine and Deutetrabenazine.

Quantitative Comparison of Clinical Efficacy

The primary endpoint for assessing the efficacy of treatments for tardive dyskinesia in major clinical trials is the change in the Abnormal Involuntary Movement Scale (AIMS) score from baseline. The following tables summarize the results from key randomized, double-blind, placebo-controlled trials for valbenazine and deutetrabenazine.

Table 1: Valbenazine (NBI-98854) Clinical Trial Data



Trial Name	Duratio n	Patient Populati on	N (Drug/Pl acebo)	Dosage	Mean Change in AIMS Score from Baselin e	p-value	Referen ce
KINECT 2	6 Weeks	Schizoph renia, Schizoaff ective, or Mood Disorder with TD	102 (1:1 ratio)	25mg titrated to 75mg once daily	-2.6 (Valbena zine) vs. -0.2 (Placebo)	0.0005	[10][11] [12]
KINECT 3	6 Weeks	Schizoph renia, Schizoaff ective, or Mood Disorder with TD	234 (2:1 ratio)	80mg or 40mg once daily	-3.2 (80mg) vs0.1 (Placebo)	<0.001	[3]
Phase II	6 Weeks	Moderate to Severe TD	102 (1:1 ratio)	25mg titrated to 75mg once daily	-3.6 (Valbena zine) vs. -1.1 (Placebo)	0.0005	[1]

Table 2: Deutetrabenazine Clinical Trial Data



Trial Name	Duratio n	Patient Populati on	N (Drug/Pl acebo)	Dosage	Mean Change in AIMS Score from Baselin e	p-value	Referen ce
ARM-TD	12 Weeks	Moderate to Severe TD	117 (1:1 ratio)	Flexible dosing up to 48mg/da y	-3.0 (Deutetra benazine) vs1.6 (Placebo)	0.019	[13][14] [15]
AIM-TD	12 Weeks	Moderate to Severe TD	298 (1:1:1:1 ratio)	12mg, 24mg, or 36mg/da y	-3.3 (36mg) / -3.2 (24mg) vs1.4 (Placebo)	0.001 / 0.003	[16]

Experimental Protocols

Reproducibility of research findings is critically dependent on detailed and consistent experimental methodologies. Below are generalized protocols based on the designs of the pivotal clinical trials for valbenazine and deutetrabenazine.

- 1. Valbenazine (KINECT Studies Generalized Protocol)
- Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.
- Participant Selection:
 - Inclusion Criteria: Adults (18-85 years) with a diagnosis of schizophrenia, schizoaffective disorder, or a mood disorder, and a diagnosis of moderate to severe tardive dyskinesia.
 Participants were required to be on a stable dose of a dopamine receptor antagonist for at least 30 days prior to baseline.[10]



Exclusion Criteria: Prohibition of tetrabenazine use and as-needed benzodiazepines,
 amantadine, or anticholinergic medications.[10]

Intervention:

- Patients were randomized to receive either valbenazine or a matching placebo once daily.
 [10]
- Dosing was often initiated at a lower dose (e.g., 25 mg/day) and titrated upwards (e.g., to 50 mg and then 75 mg) based on tolerability and clinical response at specified intervals (e.g., every two weeks).[1][12]
- Primary Efficacy Endpoint: The primary outcome measure was the change in the AIMS score from baseline to the end of the treatment period (e.g., Week 6).[10][11]
- Assessment: AIMS assessments were conducted by blinded, centralized raters who scored video recordings of the participants to ensure consistency and reduce bias.[12][17]
- Secondary Endpoints: Included assessments such as the Clinical Global Impression of Change for Tardive Dyskinesia (CGI-TD).[1][10]
- 2. Deutetrabenazine (ARM-TD/AIM-TD Studies Generalized Protocol)
- Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[13]
- Participant Selection:
 - Inclusion Criteria: Adults with moderate to severe tardive dyskinesia, defined by a baseline AIMS score of ≥6 as assessed by blinded central video rating. Participants had a stable psychiatric illness and were on stable psychoactive medication regimens.[13][14]

Intervention:

- Patients were randomized to receive placebo or deutetrabenazine.
- Dosing was titrated over several weeks to a level that provided adequate dyskinesia
 control while being well-tolerated, with a maximum allowed dose (e.g., 48 mg/day).[18] In



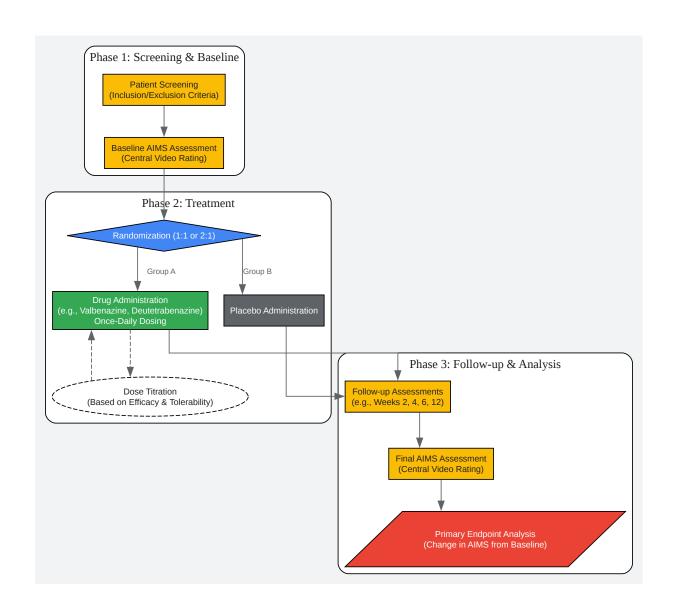




some fixed-dose trials, patients were assigned to specific daily doses (e.g., 12mg, 24mg, or 36mg).[16]

- Primary Efficacy Endpoint: The primary outcome was the change in the AIMS score from baseline to the end of the treatment period (e.g., Week 12).[13][14]
- Assessment: Similar to the valbenazine trials, efficacy was assessed using the AIMS, with scores determined by blinded central raters reviewing video recordings.[13]
- Safety and Tolerability Monitoring: Included monitoring for adverse events such as depression, anxiety, parkinsonism, and akathisia.[13][14]





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Caption: Generalized Workflow for VMAT2 Inhibitor Clinical Trials in Tardive Dyskinesia.



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